Benzo(a)pyrene-7,8-diol Benzo(a)pyrene-7,8-diol A metabolite of Benzopyrene. Benzopyrene is a carcinogenic component of tobacco smoke implicated in lung cancer.
Brand Name: Vulcanchem
CAS No.: 57303-99-8
VCID: VC21329756
InChI: InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Molecular Formula: C20H12O2
Molecular Weight: 284.3 g/mol

Benzo(a)pyrene-7,8-diol

CAS No.: 57303-99-8

VCID: VC21329756

Molecular Formula: C20H12O2

Molecular Weight: 284.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzo(a)pyrene-7,8-diol - 57303-99-8

Description

Benzo(a)pyrene-7,8-diol, also known as 7,8-dihydroxybenzo(a)pyrene, is a metabolite of the polycyclic aromatic hydrocarbon (PAH) benzo(a)pyrene. It is produced through the metabolic activation of benzo(a)pyrene by microsomal enzymes in the liver. This compound is significant due to its role in the carcinogenic pathway of benzo(a)pyrene, which is a widespread environmental pollutant found in tobacco smoke and combustion products .

Biological Significance

Benzo(a)pyrene-7,8-diol is a precursor to the highly carcinogenic metabolite benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). BPDE is known for its ability to bind to DNA, leading to genetic mutations and potentially cancer . The carcinogenic potential of benzo(a)pyrene-7,8-diol itself has been demonstrated in studies where it induced more malignant lymphomas and pulmonary adenomas in mice compared to its parent compound, benzo(a)pyrene .

Research Findings

Recent studies have highlighted the role of benzo(a)pyrene metabolites in neurotoxicity and oxidative stress. For instance, the derivative BPDE has been shown to induce ferroptosis, a form of programmed cell death distinct from apoptosis, in human neuroblastoma cells . This underscores the potential neurotoxic effects of benzo(a)pyrene metabolites.

CAS No. 57303-99-8
Product Name Benzo(a)pyrene-7,8-diol
Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
IUPAC Name benzo[a]pyrene-7,8-diol
Standard InChI InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
Standard InChIKey FWKXMJCJEOUXDE-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Purity > 95%
Quantity Milligrams-Grams
Synonyms 7,8-Dihydroxybenzo[a]pyrene
PubChem Compound 42267
Last Modified Apr 15 2024

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